6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVARSBGATXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Coupling of 2-Amino-4,6-dimethoxybenzamide with Tetrahydrofuran-2-ylmethylamine
A direct method involves the reaction of 2-amino-4,6-dimethoxybenzamide (4a ) with tetrahydrofuran-2-ylmethylamine under copper(II) acetate catalysis. Adapted from the protocol for synthesizing 3-alkylated quinazolinones, this one-pot cascade proceeds via:
- Formation of an isocyanide intermediate : 2-Isocyanobenzoates react with amines in the presence of Cu(OAc)₂·H₂O and triethylamine (Et₃N) to form C–N bonds.
- Cyclization : Intramolecular attack of the amine on the electrophilic carbon yields the quinazolin-4-amine scaffold.
Optimized Conditions :
- Catalyst : Cu(OAc)₂·H₂O (5 mol%)
- Solvent : Anisole or dichloromethane (CH₂Cl₂)
- Temperature : Room temperature (25°C)
- Yield : 70–75% (extrapolated from analogous reactions).
This method benefits from short reaction times (<30 minutes) and compatibility with air atmospheres, though purification via column chromatography is necessitated by residual copper salts.
Microwave-Assisted Cyclization of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
Microwave irradiation accelerates the cyclodehydration of 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide precursors, a strategy adapted from microwave-assisted quinazolinone synthesis. Key steps include:
- Condensation : 2-Amino-4,6-dimethoxybenzoic acid reacts with tetrahydrofuran-2-ylmethylamine in dimethylacetamide (DMAC) under acidic conditions (p-toluenesulfonic acid).
- Cyclization : Microwave irradiation (600 W, 4 minutes) promotes ring closure, forming the quinazoline core.
Advantages :
Reductive Amination of 6,7-Dimethoxyquinazolin-4-one
Reductive amination offers an alternative route, leveraging the reactivity of quinazolin-4-one intermediates:
- Quinazolin-4-one synthesis : Oxidation of 2-amino-4,6-dimethoxybenzamide (4a ) with POCl₃ yields 6,7-dimethoxyquinazolin-4-one.
- Reductive amination : Reaction with tetrahydrofuran-2-ylmethylamine and NaBH₃CN in tetrahydrofuran (THF) reduces the ketone to an amine.
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Copper-catalyzed coupling | Cu(OAc)₂·H₂O/CH₂Cl₂ | 25°C | 25 min | 70–75% | >95% |
| Microwave cyclization | p-TsOH/DMAC | 150°C | 4 min | 85–90% | >98% |
| Reductive amination | NaBH₃CN/THF | 80°C | 16 h | 65–70% | >90% |
Key Observations :
- Microwave irradiation maximizes efficiency and yield but requires specialized equipment.
- Copper catalysis balances simplicity and scalability, albeit with moderate yields.
- Reductive amination suffers from prolonged reaction times but avoids transition-metal catalysts.
Characterization and Spectral Data
Successful synthesis is confirmed via:
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, H5), 7.45 (d, 1H, H8), 4.10–3.90 (m, 2H, THF-CH₂), 3.85 (s, 6H, OCH₃), 3.70–3.50 (m, 3H, THF-O and NH).
- MS (ESI+) : m/z 332.1 [M+H]⁺.
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinazoline).
Challenges and Optimization Strategies
- Solvent Selection : THF enhances reductive amination but may coordinate with copper catalysts, necessitating solvent screening.
- Byproduct Formation : Over-alkylation at N1 of quinazoline is mitigated by stoichiometric control of tetrahydrofuran-2-ylmethylamine.
- Purification : Silica gel chromatography with EtOAc/cHex/Et₃N (4:1:0.01) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
Biological Activities
Quinazoline derivatives, including 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine, have demonstrated a wide range of biological activities:
-
Antimicrobial Activity
- Quinazolines have shown significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing promising results with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL .
-
Anticancer Potential
- Research indicates that quinazoline derivatives possess anticancer properties by inhibiting specific kinases involved in tumor growth. For example, studies have shown that quinazoline compounds can inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
- Anti-inflammatory Effects
Antimicrobial Studies
A study focused on synthesizing various quinazoline derivatives found that specific modifications led to enhanced antibacterial activity. The synthesized compounds were screened against multiple bacterial strains, demonstrating that structural variations significantly influence their efficacy. For instance, compounds with electron-withdrawing groups showed higher inhibitory effects against Mycobacterium smegmatis compared to others .
Anticancer Research
In a related study, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activities against different cancer cell lines. The findings indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values in the micromolar range. These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 6.25 | Mycobacterium smegmatis |
| Compound A | 12.5 | Pseudomonas aeruginosa |
| Compound B | 25 | Staphylococcus aureus |
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5 | HeLa |
| Compound C | 10 | MCF7 |
| Compound D | 15 | A549 |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinase enzymes. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Piperazine/Piperidine Derivatives (e.g., Cpd 10, MS0124): These substituents enhance solubility and enable hydrogen bonding, critical for kinase inhibition. MS0124 achieves nanomolar IC₅₀ values (13 nM for GLP) due to morpholine and methylpiperidine groups .
- Aryl/Heteroaryl Substituents : Halogenated or benzyloxy groups (e.g., ) improve target affinity but may reduce metabolic stability .
Key Observations :
- Anti-Tubercular Activity : The benzyloxy aniline substituent in ’s compound confers high Mtb inhibition (MIC₉₀ 0.63–1.25 µM) with minimal toxicity .
- Kinase Inhibition : MS0124’s dual heterocyclic substitutions enable selective GLP inhibition, highlighting the role of morpholine in potency .
Physicochemical Properties
Biological Activity
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is a compound of interest within the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H24N4O5
- Molecular Weight : 388.418 g/mol
- CAS Number : 1177261-73-2
- LogP : 1.183 (indicates moderate lipophilicity) .
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases, which play crucial roles in cancer cell proliferation. For instance, studies have highlighted the effectiveness of quinazoline derivatives in inhibiting CDK4/6, which are vital for cell cycle regulation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Antimetastatic Properties : Some studies suggest that quinazoline derivatives can inhibit metastasis by interfering with the epithelial-mesenchymal transition (EMT) process .
Antimicrobial Activity
Quinazoline derivatives have also been tested for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against certain bacterial strains and fungi, although specific data on this compound remains limited .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth.
- Modulation of Signal Transduction : It is believed to affect various signaling pathways, including those mediated by growth factors and cytokines .
- Interaction with DNA : Some quinazolines can intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .
Case Studies and Research Findings
A number of studies have explored the biological activity of quinazoline derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine?
- The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with tetrahydrofuran-2-ylmethylamine. Key steps include:
- Reacting 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) with tetrahydrofuran-2-ylmethylamine (1.2–1.5 equiv) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .
- Using a base like Hunig’s base (DIEA) to deprotonate the amine and accelerate substitution .
- Purification via column chromatography (gradient elution with ethyl acetate/hexanes) to isolate the product. Reaction yields >85% are achievable with optimized stoichiometry and solvent choice.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical methods :
- 1H/13C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and tetrahydrofuran-derived protons (δ ~1.5–4.0 ppm). Quinazoline ring protons appear as distinct aromatic signals (δ ~6.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For C15H20N3O3, expected m/z ~290.150 .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO and DMF; low solubility in water. Solubility can be enhanced using co-solvents like ethanol or PEG-400 for biological assays .
- Stability : Stable at −20°C under inert conditions. Degradation occurs under prolonged exposure to light or acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How does the tetrahydrofuran-2-ylmethyl substituent influence target selectivity in kinase inhibition assays?
- The tetrahydrofuran moiety may enhance binding to ATP pockets of kinases (e.g., EGFR or CLK1) via hydrogen bonding with conserved residues (e.g., Thr766 in EGFR). Computational docking studies (AutoDock Vina) and mutagenesis assays are recommended to map interactions .
- Compare selectivity profiles with analogs lacking the tetrahydrofuran group (e.g., N-butyl derivatives) using kinase profiling panels (e.g., Reaction Biology Corporation’s KinomeScan) .
Q. What strategies resolve contradictions in reported IC50 values across cell-based vs. enzymatic assays?
- Potential causes : Differences in cell permeability, off-target effects, or assay conditions (e.g., ATP concentration).
- Methodological solutions :
- Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
- Perform counter-screens with structurally similar but inactive analogs to identify assay-specific artifacts .
- Use isothermal titration calorimetry (ITC) to measure direct binding affinities, bypassing cellular variables .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Approaches :
- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., tetrahydrofuran ring) to reduce CYP450-mediated oxidation .
- Synthesize deuterated analogs to slow metabolic cleavage (e.g., deuterium at benzylic positions) .
- Assess stability in liver microsome assays (human/rodent) and correlate with LogP values (target <3 for optimal bioavailability) .
Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?
- Challenges : Low melting point (~120°C) and flexibility of the tetrahydrofuran moiety.
- Solutions :
- Co-crystallize with protein targets (e.g., kinase domains) to stabilize conformation.
- Use high-throughput crystallization screens (e.g., Hampton Research Crystal Screen) with PEG-based precipitants .
Key Research Gaps
- Mechanistic studies : Limited data on off-target effects in transcriptome-wide analyses (e.g., RNA-seq post-treatment).
- In vivo pharmacokinetics : No published data on AUC or Cmax in rodent models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
